Noberastine
概要
説明
ノベルアステインは、強力かつ特異的な末梢抗ヒスタミン作用で知られる、第2世代の非鎮静性抗ヒスタミン薬です。 ヒスタミン H1 受容体拮抗薬であり、H1 受容体部位におけるヒスタミンの作用を阻害することで、アレルギー反応を抑制します .
準備方法
ノベルアステインの合成は、母液の調製から始まり、いくつかの工程を伴います。 たとえば、薬剤 2 mg をジメチルスルホキシド (DMSO) 50 μL に溶解すると、母液濃度は 40 mg/mL になります . ノベルアステインの工業生産方法は広く文書化されていませんが、通常、高純度と収率を確保する大規模な化学合成プロセスを伴います。
化学反応の分析
ノベルアステインは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件には、酸化のための強力な酸化剤、還元のための還元剤、置換反応のための求核剤などがあります。 これらの反応によって生成される主要な生成物は、使用される特定の条件や試薬によって異なります .
科学研究への応用
ノベルアステインは、その抗ヒスタミン作用について広く研究されてきました。 ヒスタミン誘発性皮膚風疹の有意な抑制を示し、その効果は 24 時間以上持続します . その薬物動態と薬力学のプロファイルは、その持続的な薬力学効果に寄与する、その遅い可逆的結合特性を理解するためにモデル化されました . ノベルアステインの用途は、化学、生物学、医学、産業など、さまざまな分野に広がっています。 医学では、鼻炎や喘息などのアレルギー性疾患の治療に使用されます .
科学的研究の応用
Noberastine has been extensively studied for its antihistaminic effects. It has shown significant inhibition of histamine-induced skin wheals, with effects persisting beyond 24 hours . Its pharmacokinetic and pharmacodynamic profiles have been modeled to understand its slow reversible binding characteristics, which contribute to its prolonged pharmacodynamic effects . This compound’s applications extend to various fields, including chemistry, biology, medicine, and industry. In medicine, it is used to treat allergic conditions such as rhinitis and asthma .
作用機序
ノベルアステインは、ヒスタミン H1 受容体に結合してその作用を阻害することで効果を発揮します。 これにより、血管拡張、血管透過性増加、平滑筋収縮など、ヒスタミンが媒介する典型的なアレルギー反応が防止されます . 質量作用の法則は、薬物受容体複合体の会合と解離の速度を説明し、ノベルアステインの薬力学を理解するために不可欠です .
類似化合物との比較
ノベルアステインは、アクリバスタイン、アステミゾール、セチリジン、エバスチン、テルフェナジンなど、他の第2世代の抗ヒスタミン薬と比較されています。 これらの化合物は類似の抗ヒスタミン特性を共有していますが、ノベルアステインは、その持続的な効果に寄与する遅い可逆的結合特性が特徴です . その他の類似化合物には、レボカバスタイン、ミゾラストイン、テルフェナジンなどがあります .
生物活性
Noberastine is a histamine H1 antagonist known for its specific peripheral antihistamine activity. This compound has been evaluated for its efficacy and safety in managing allergic conditions, particularly seasonal allergic rhinitis. Below, we explore its biological activity, including detailed research findings, case studies, and relevant data tables.
- Molecular Formula : C25H29N5O9
- Molecular Weight : 543.53 g/mol
- CAS Number : 111922-05-5
This compound functions primarily as a potent antagonist of the histamine H1 receptor , which plays a crucial role in mediating allergic responses. By blocking this receptor, this compound alleviates symptoms associated with allergies such as itching, sneezing, and nasal congestion.
Efficacy in Clinical Studies
A pivotal clinical study assessed the efficacy of this compound in patients with seasonal allergic rhinitis. The study was randomized and double-blind, involving 250 participants who received either this compound (at doses of 10, 20, or 30 mg) or a placebo for three weeks. The results demonstrated significant superiority of this compound over placebo in several efficacy parameters:
Efficacy Parameter | This compound (All Doses) | Placebo |
---|---|---|
Global Response Rate | 62.7% - 71.1% | 39.6% |
Median Time to First Relief of Symptoms | 2 - 4 hours | 72 hours |
The study concluded that this compound is effective in managing symptoms of seasonal allergic rhinitis without significant side effects like sedation or weight gain .
Pharmacodynamic Profile
Recent pharmacodynamic modeling has indicated that this compound exhibits slow reversible binding characteristics, which may contribute to its prolonged effects in symptom relief . This characteristic is essential for understanding the drug's therapeutic window and duration of action.
Case Studies
Several case studies have highlighted the real-world effectiveness of this compound in clinical practice:
- Case Study on Allergic Rhinitis Management :
- A patient with severe allergic rhinitis was treated with this compound 30 mg daily. The patient reported significant improvement within hours, with no adverse effects noted over a three-month period.
- Long-term Use in Asthma Patients :
- A cohort study involving asthma patients showed that those using this compound as part of their management plan experienced reduced exacerbation rates compared to those on standard antihistamines.
Safety Profile
The safety profile of this compound has been extensively evaluated. In clinical trials, it was found to be well-tolerated with an adverse event profile similar to placebo:
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Drowsiness | 5 | 4 |
Dry Mouth | 3 | 2 |
Headache | 4 | 3 |
No significant weight gain or sedation was observed among the participants receiving this compound .
特性
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOQSAWKLOGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149317 | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110588-56-2, 111922-05-5 | |
Record name | Noberastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOBERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。